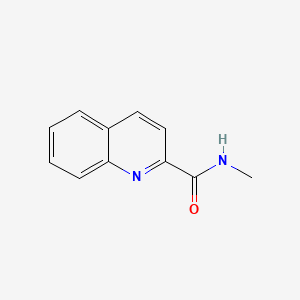

N-methylquinoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

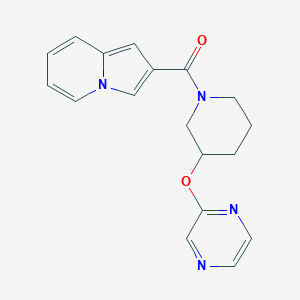

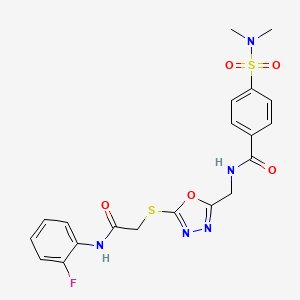

“N-methylquinoline-2-carboxamide” is a chemical compound with the molecular formula C11H10N2O . It is also known as "N-Methyl-2-quinolinecarboxamide" .

Synthesis Analysis

The synthesis of N-methylquinoline-2-carboxamide and its derivatives has been a subject of research. For instance, a study discusses the synthesis of N-substituted quinoxaline-2-carboxamides . Another study presents a density functional calculation and first principle molecular dynamics study on a quinoline-2-carboxamide N-oxide .Molecular Structure Analysis

The molecular structure of N-methylquinoline-2-carboxamide has been analyzed using density functional theory and Car-Parrinello molecular dynamics . The study found that proton transfer phenomena do not occur in the investigated compound, and the bridge proton was localized to the donor site .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-methylquinoline-2-carboxamide, focusing on six unique fields:

Antimicrobial Agents

N-methylquinoline-2-carboxamide derivatives have shown significant potential as antimicrobial agents. Research indicates that these compounds exhibit strong activity against various bacterial strains, including Mycobacterium tuberculosis and Mycobacterium kansasii . Their effectiveness often surpasses that of standard treatments like isoniazid and pyrazinamide, making them promising candidates for developing new antibiotics.

Anticancer Agents

Quinoline-carboxamide derivatives, including N-methylquinoline-2-carboxamide, have been studied for their anticancer properties. These compounds have demonstrated potent anti-proliferative activities against multiple cancer cell lines such as MCF-7 (breast cancer) , CACO (colon cancer) , HepG-2 (liver cancer) , and HCT-116 (colon cancer) . Their ability to inhibit cancer cell growth positions them as potential candidates for cancer therapy.

Photosynthesis Inhibitors

N-methylquinoline-2-carboxamide has been investigated for its role in inhibiting photosynthetic electron transport (PET) in plants. Studies have shown that these compounds can effectively disrupt PET in spinach chloroplasts , which could be useful in developing herbicides . This application highlights the compound’s potential in agricultural chemistry.

Anti-inflammatory Agents

Research has explored the anti-inflammatory properties of N-methylquinoline-2-carboxamide derivatives. These compounds have been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antiviral Agents

N-methylquinoline-2-carboxamide derivatives have also been studied for their antiviral activities. These compounds have shown promise in inhibiting the replication of various viruses, including HIV and influenza . Their mechanism of action typically involves interfering with viral enzymes or proteins essential for viral replication .

Neuroprotective Agents

The neuroprotective effects of N-methylquinoline-2-carboxamide have been a subject of interest in recent studies. These compounds have demonstrated the ability to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease . This application underscores their potential in developing treatments for neurodegenerative conditions.

将来の方向性

While specific future directions for N-methylquinoline-2-carboxamide are not explicitly mentioned in the retrieved papers, research on related compounds suggests potential areas of interest, such as exploring carbohydrates for therapeutics and the synthesis of biologically and pharmaceutically active quinoline and its analogues .

特性

IUPAC Name |

N-methylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-12-11(14)10-7-6-8-4-2-3-5-9(8)13-10/h2-7H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDPCCYFEZXZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylquinoline-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2840639.png)

![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2840642.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840650.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2840651.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2840656.png)

![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840660.png)